2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c26-19(22-13-15-3-1-5-21-12-15)14-25-17(18-4-2-10-29-18)11-16(23-25)20(27)24-6-8-28-9-7-24/h1-5,10-12H,6-9,13-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKFWJJFVLIMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a novel chemical entity that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating a pyrazole ring, a thiophene moiety, and a morpholine functional group. The presence of these heterocycles contributes to its biological activity. The molecular formula is CHNOS, and its molecular weight is approximately 342.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The morpholine and thiophene groups enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific compound may share similar mechanisms of action due to structural similarities.
Antiparasitic Activity
The compound has been investigated for its potential as an antimalarial agent. In vitro studies targeting Plasmodium falciparum kinases have shown promising results, with certain analogs demonstrating IC values in the nanomolar range against key kinases involved in the malaria life cycle . This suggests that the compound could inhibit parasite growth effectively.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. Compounds structurally similar to the one have been reported to exhibit superior anti-inflammatory activity compared to standard drugs such as diclofenac sodium . This highlights the potential for developing new anti-inflammatory agents based on this scaffold.
Study 1: Antimicrobial Evaluation
In a study evaluating a series of pyrazole derivatives, it was found that compounds with thiophene substitutions exhibited enhanced antibacterial activity. The study utilized a high-throughput screening approach to assess the efficacy against various bacterial strains, revealing that certain modifications led to improved potency .
Study 2: Antimalarial Screening
A focused investigation on the antimalarial properties of pyrazole-based compounds revealed that specific structural modifications significantly increased potency against P. falciparum. One analog displayed an IC value of 17 nM against PfCDPK1, indicating strong potential as an antimalarial drug candidate .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that derivatives similar to this compound exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1.9 to 125 μg/mL, demonstrating significant antibacterial effects compared to standard antibiotics like levofloxacin.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 15.625 | |
| Compound B | P. aeruginosa | 62.5 | |
| Compound C | E. faecalis | 31.2 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Compounds with similar structures have been shown to inhibit cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT-116 | 6.2 | |
| T47D | 43.4 |
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives related to this compound. The findings indicated that specific modifications enhanced the potency against resistant bacterial strains, highlighting the importance of structural optimization in drug design.
Evaluation of Anticancer Properties
In another investigation, researchers assessed the anticancer properties of this compound using various human cancer cell lines. The results demonstrated that modifications in the substituents significantly affected the IC50 values, suggesting that further structural refinements could lead to more potent anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
